4-(Dipropylamino)butanenitrile
Overview
Description
4-(Dipropylamino)butanenitrile is an organic compound with the molecular formula C₁₀H₂₀N₂ It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a butane chain, which is further substituted with a dipropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Dipropylamino)butanenitrile can be synthesized through several methods:
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From Halogenoalkanes: : The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, producing the nitrile. For example: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{Br} + \text{CN}^- \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CN} + \text{Br}^- ] This method is useful for increasing the length of the carbon chain .
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From Amides: : Nitriles can be made by dehydrating amides. Amides are dehydrated by heating a solid mixture of the amide and phosphorus (V) oxide. The liquid nitrile is collected by simple distillation .
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From Aldehydes and Ketones: : Aldehydes and ketones undergo an addition reaction with hydrogen cyanide to produce hydroxynitriles .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Dipropylamino)butanenitrile undergoes various chemical reactions, including:
Reduction: Nitriles can be reduced to primary amines using reagents like lithium aluminium hydride (LiAlH₄).
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Substitution: The cyano group can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Reduction: Lithium aluminium hydride (LiAlH₄) in dry ether.
Hydrolysis: Sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH) under reflux.
Substitution: Various nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products
Reduction: Primary amines.
Hydrolysis: Carboxylic acids.
Substitution: Corresponding substituted nitriles.
Scientific Research Applications
4-(Dipropylamino)butanenitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Dipropylamino)butanenitrile involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the dipropylamino group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Butanenitrile: A simpler nitrile with a shorter carbon chain.
Acetonitrile: A widely used solvent in organic synthesis.
Benzonitrile: An aromatic nitrile with different reactivity due to the benzene ring.
Uniqueness
4-(Dipropylamino)butanenitrile is unique due to the presence of both a dipropylamino group and a cyano group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific synthetic applications and potential pharmaceutical development .
Properties
IUPAC Name |
4-(dipropylamino)butanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-3-8-12(9-4-2)10-6-5-7-11/h3-6,8-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJPZKPNJVGMHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220522 | |
Record name | 4-Dipropylaminobutyronitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70288-99-2 | |
Record name | 4-(Dipropylamino)butanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70288-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Dipropylaminobutyronitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070288992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC163277 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163277 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Dipropylaminobutyronitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-dipropylaminobutyronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.741 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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